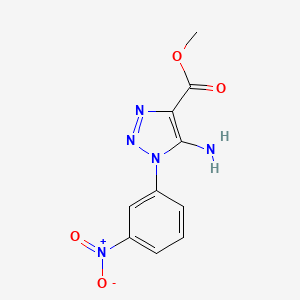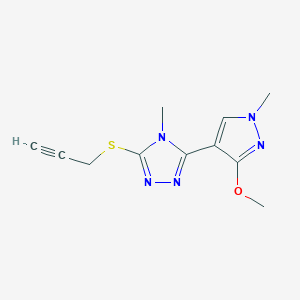
1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine is a heterocyclic compound that features a piperidine ring substituted with a thiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both piperidine and thiazole rings in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine typically involves the reaction of 1-methylpiperidine with a thiazole derivative. One common method includes the nucleophilic substitution reaction where 1-methylpiperidine reacts with 2-chlorothiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce any oxidized forms back to the original compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Regeneration of the original thiazole-piperidine compound.
Substitution: Halogenated derivatives of the thiazole ring.
Applications De Recherche Scientifique
1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the design of new drugs due to its ability to interact with various biological targets.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, modulating their activity. The piperidine ring provides additional binding affinity and specificity, enhancing the compound’s overall efficacy.
Comparaison Avec Des Composés Similaires
1-Methyl-4-(1,3-thiazol-2-yl)piperidine: Lacks the oxygen atom in the thiazole ring, resulting in different chemical properties.
4-(1,3-Thiazol-2-yloxy)piperidine: Lacks the methyl group on the piperidine ring, affecting its binding affinity and reactivity.
1-Methyl-4-(1,3-oxazol-2-yloxy)piperidine: Contains an oxazole ring instead of a thiazole ring, leading to different electronic properties.
Uniqueness: 1-Methyl-4-(1,3-thiazol-2-yloxy)piperidine is unique due to the presence of both a thiazole and a piperidine ring, which imparts a combination of electronic and steric properties that are not found in other similar compounds. This unique structure allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Propriétés
IUPAC Name |
2-(1-methylpiperidin-4-yl)oxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-11-5-2-8(3-6-11)12-9-10-4-7-13-9/h4,7-8H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIWHVQPPPKPHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2931951.png)

![1-(benzofuro[3,2-d]pyrimidin-4-yl)-N-(3,4-dimethoxyphenethyl)piperidine-4-carboxamide](/img/structure/B2931953.png)
![3-Methyl-2-(3-methylbutyl)-1-(4-methylpiperazin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2931954.png)
![5-(Chloromethyl)benzo[d]thiazole](/img/structure/B2931956.png)



![2-amino-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B2931962.png)
![1,3-dimethyl-5-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2931966.png)



